molecular formula C22H15BrFN3OS B299249 4-Fluoro-3-phenoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone

4-Fluoro-3-phenoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone

Cat. No. B299249
M. Wt: 468.3 g/mol
InChI Key: GCJFRUBZMHTMCI-MXAYSNPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-phenoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-phenoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the cell. It has been found to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that 4-Fluoro-3-phenoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone can modulate various biochemical and physiological processes in the body. It has been found to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Fluoro-3-phenoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone is its potential use as a fluorescent probe for the detection of metal ions. It is also relatively easy to synthesize and can be obtained in good yield. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 4-Fluoro-3-phenoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone. One potential direction is the development of more efficient synthesis methods that can improve yield and reduce toxicity. Another direction is the study of its potential use in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, the development of new fluorescent probes based on this compound could lead to the development of new diagnostic tools for various diseases.

Synthesis Methods

The synthesis of 4-Fluoro-3-phenoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone involves the reaction of 4-Fluoro-3-phenoxybenzaldehyde with 4-(4-bromophenyl)-1,3-thiazol-2-ylhydrazine in the presence of a suitable solvent and catalyst. The reaction proceeds under mild conditions, and the product can be obtained in good yield.

Scientific Research Applications

4-Fluoro-3-phenoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone has been studied for its potential applications in various fields of science. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

Product Name

4-Fluoro-3-phenoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone

Molecular Formula

C22H15BrFN3OS

Molecular Weight

468.3 g/mol

IUPAC Name

4-(4-bromophenyl)-N-[(Z)-(4-fluoro-3-phenoxyphenyl)methylideneamino]-1,3-thiazol-2-amine

InChI

InChI=1S/C22H15BrFN3OS/c23-17-9-7-16(8-10-17)20-14-29-22(26-20)27-25-13-15-6-11-19(24)21(12-15)28-18-4-2-1-3-5-18/h1-14H,(H,26,27)/b25-13-

InChI Key

GCJFRUBZMHTMCI-MXAYSNPKSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)/C=N\NC3=NC(=CS3)C4=CC=C(C=C4)Br)F

SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C=NNC3=NC(=CS3)C4=CC=C(C=C4)Br)F

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C=NNC3=NC(=CS3)C4=CC=C(C=C4)Br)F

Origin of Product

United States

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